3-(2,5-dimethoxyphenyl)-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-1-methyl-1H-pyrazole-5-carboxamide
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Overview
Description
3-(2,5-dimethoxyphenyl)-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-1-methyl-1H-pyrazole-5-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a pyrazole core, which is a five-membered ring containing two nitrogen atoms, and is substituted with various functional groups that contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-dimethoxyphenyl)-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-1-methyl-1H-pyrazole-5-carboxamide typically involves multiple steps:
Formation of the Pyrazole Core: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. For this compound, the starting materials might include 1-methyl-3,5-diketone and hydrazine hydrate under acidic conditions.
Substitution Reactions:
Amide Formation: The carboxylic acid group on the pyrazole ring can be converted to an amide using reagents such as thionyl chloride followed by reaction with the appropriate amine.
Hydroxy and Methylthio Substitutions: The hydroxy and methylthio groups can be introduced through nucleophilic substitution reactions, often using reagents like sodium hydroxide and methylthiol.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methylthio groups, using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can target the carbonyl group in the amide, potentially using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles like hydroxide or thiolates.
Major Products
Oxidation Products: Carboxylic acids, sulfoxides, and sulfones.
Reduction Products: Alcohols, amines.
Substitution Products: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, this compound might be studied for its potential as a bioactive molecule. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound could be investigated for its pharmacological properties. The presence of the pyrazole ring and various substituents might confer activity against certain diseases, such as cancer or inflammatory conditions.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(2,5-dimethoxyphenyl)-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-1-methyl-1H-pyrazole-5-carboxamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The pyrazole ring could bind to active sites, while the substituents might enhance binding affinity or specificity.
Comparison with Similar Compounds
Similar Compounds
3-(2,5-dimethoxyphenyl)-1H-pyrazole-5-carboxamide: Lacks the hydroxy and methylthio substituents, potentially altering its chemical and biological properties.
N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-1-methyl-1H-pyrazole-5-carboxamide: Lacks the 2,5-dimethoxyphenyl group, which might affect its reactivity and interactions.
Uniqueness
The unique combination of substituents in 3-(2,5-dimethoxyphenyl)-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-1-methyl-1H-pyrazole-5-carboxamide provides it with distinct chemical properties, such as enhanced solubility, reactivity, and potential biological activity. This makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
5-(2,5-dimethoxyphenyl)-N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]-2-methylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4S/c1-25-19(12-18(24-25)17-11-15(28-2)7-10-21(17)29-3)22(27)23-13-20(26)14-5-8-16(30-4)9-6-14/h5-12,20,26H,13H2,1-4H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMECILUOHVREIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=C(C=CC(=C2)OC)OC)C(=O)NCC(C3=CC=C(C=C3)SC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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